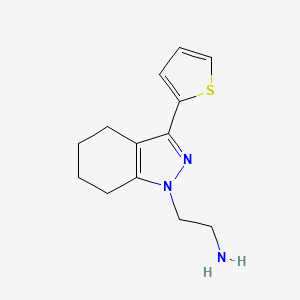

![molecular formula C12H14N2S2 B1479962 1-エチル-3-(チオフェン-2-イル)-1,4,6,7-テトラヒドロチオピラノ[4,3-c]ピラゾール CAS No. 2098009-69-7](/img/structure/B1479962.png)

1-エチル-3-(チオフェン-2-イル)-1,4,6,7-テトラヒドロチオピラノ[4,3-c]ピラゾール

説明

The compound “1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole” belongs to the class of pyrazoles, which are known for their noteworthy biological properties including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .

Synthesis Analysis

A one-pot multicomponent protocol for the synthesis of bioactive pyrano [2,3- c ]pyrazoles was achieved by treating ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes and malononitrile in the presence of in [BMIM]BF 4 as medium at 70–75°C for 110–120 min with good yields of 85–90 .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, a compound with a similar structure, “3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide”, has a monoclinic crystal structure with a = 10.2852(5) Å, b = 10.1649(5) Å, c = 14.7694(8) Å, β = 107.442(2)° .Chemical Reactions Analysis

Thiophene-containing oxadiazole, triazole, and thiazolidinone derivatives have been synthesized through reactions with various carbon-centered electrophiles . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, unsubstituted pyrazole 1 is a colorless solid with a melting point in the range of 69–70 °C .科学的研究の応用

抗炎症作用

チオフェン誘導体は、顕著な抗炎症作用を示すことが報告されています。この化合物の構造におけるチオフェン環の存在は、抗炎症剤としての可能性を示唆しています。 これは、関節炎や炎症性腸疾患などの慢性炎症性疾患の治療のための新しい薬剤の開発に特に役立つ可能性があります .

抗がん活性

ピラゾール環を含む化合物は、抗がん作用があることが明らかになっています。この化合物におけるチオフェンとピラゾールの組み合わせは、新規抗がん剤の合成につながる可能性があります。 研究では、さまざまな癌細胞株に対する有効性と、癌細胞増殖を阻害する作用機序を調べることができます .

抗菌および抗真菌効果

チオフェン核は、抗菌および抗真菌活性と関連付けられています。 これは、「1-エチル-3-(チオフェン-2-イル)-1,4,6,7-テトラヒドロチオピラノ[4,3-c]ピラゾール」が、耐性菌株や真菌に対抗する新しい抗菌剤の開発に使用できることを示唆しており、抗生物質耐性に対する懸念の高まりに対処することができます .

キナーゼ阻害

キナーゼは、さまざまな細胞プロセスにおいて重要な役割を果たす酵素です。チオフェン誘導体は、キナーゼ活性を阻害することが示されており、これはがんや自己免疫疾患などの治療のための有望なアプローチです。 この化合物がキナーゼ阻害剤として作用する可能性を調査することは、新しい治療法を開く可能性があります .

抗精神病薬および抗不安薬

この化合物の構造的特徴は、神経精神疾患における可能性のある用途を示唆しています。 チオフェンの誘導体は、中枢神経系の疾患の治療に使用されてきたため、この化合物は抗精神病作用と抗不安作用について検討することができます .

抗酸化特性

抗酸化物質は、酸化ストレスから身体を守る上で非常に重要です。ピラゾール誘導体は、その抗酸化能力で知られています。 この化合物の抗酸化の可能性に関する研究は、酸化損傷によって引き起こされる疾患の予防または治療への応用につながる可能性があります .

材料科学への応用

医薬品化学を超えて、この化合物の独特の構造は、材料科学における応用を提供する可能性があります。 チオフェンは、その導電性で知られており、有機半導体や太陽電池などの電子材料で使用するための候補となっています .

エストロゲン受容体モジュレーション

一部のチオフェン誘導体は、エストロゲン受容体をモジュレートすることがわかっています。 この化合物は、エストロゲン受容体活性を影響を与えることで、乳がんや骨粗鬆症の治療などのホルモン関連療法における可能性のある用途について研究することができます .

作用機序

- The thiophene ring system may bind to active sites of enzymes, inhibiting their function. For instance, it could act as an enzyme inhibitor by disrupting key metabolic pathways. The compound might interact with cell surface receptors, altering signal transduction pathways. This could affect cellular responses such as proliferation, differentiation, or apoptosis. Thiophenes can intercalate with DNA, potentially affecting gene expression or replication.

Biochemical Pathways:

The affected pathways could include:

- Thiophenes have demonstrated anti-inflammatory properties . They may inhibit pro-inflammatory mediators or modulate immune responses. If the compound targets cell cycle-related proteins, it could impact cell division and growth. Thiophenes may scavenge free radicals, protecting cells from oxidative damage.

将来の方向性

The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness. This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies . The future research directions in this field could focus on advancing green chemistry practices and exploring the diverse structural significance and biological activities of pyrano [2,3- c ]pyrazoles .

生化学分析

Biochemical Properties

1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole interacts with proteins involved in oxidative stress responses, potentially modulating the cellular redox state .

Cellular Effects

The effects of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a form of programmed cell death, by activating specific signaling pathways. It also affects gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole influences cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their activity. For example, this compound can inhibit the activity of kinases by binding to their active sites, preventing the transfer of phosphate groups. Additionally, 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that prolonged exposure to 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At high doses, it can cause toxic effects, including damage to vital organs and disruption of normal physiological processes. Studies have identified specific dosage thresholds beyond which the adverse effects of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole become significant .

Metabolic Pathways

1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics and endogenous compounds. This interaction can affect the metabolic flux and levels of metabolites within the cell. Additionally, 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can influence the activity of cofactors involved in redox reactions, further modulating cellular metabolism .

Transport and Distribution

The transport and distribution of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .

Subcellular Localization

The subcellular localization of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is an important determinant of its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .

特性

IUPAC Name |

1-ethyl-3-thiophen-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S2/c1-2-14-10-5-7-15-8-9(10)12(13-14)11-4-3-6-16-11/h3-4,6H,2,5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUUORZBUZZIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(CSCC2)C(=N1)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479881.png)

![1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479884.png)

![3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479885.png)

![6-methyl-1-(2-(piperazin-1-yl)ethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479886.png)

![3-(Pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479891.png)

![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479893.png)

![1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479895.png)

![2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1479896.png)

![2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1479897.png)

![2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1479899.png)

![6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479900.png)